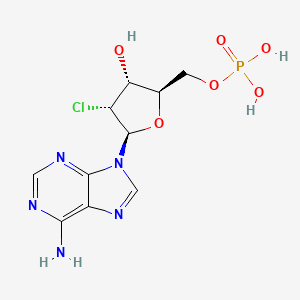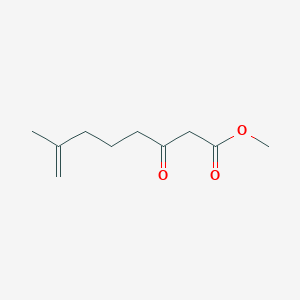
Dimethyl dithiophosphate
Overview
Description
Preparation Methods
Dimethyl dithiophosphate is synthesized by treating phosphorus pentasulfide with methanol. The reaction can be represented as follows :
P2S5+4CH3OH→2(CH3O)2PS2H+H2S
This method involves the use of phosphorus pentasulfide (P₂S₅) and methanol (CH₃OH) under controlled conditions to produce this compound and hydrogen sulfide (H₂S) as a byproduct .
Chemical Reactions Analysis
Dimethyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert it into different phosphorothioate derivatives.
Substitution: It reacts with bases to form salts, such as ammonium this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl dithiophosphate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a biomarker for assessing pesticide exposure in humans.
Medicine: It is involved in the development of chemotherapeutic agents.
Industry: It is widely used in the flotation processing of base metal sulfides and precious metals.
Mechanism of Action
The mechanism of action of dimethyl dithiophosphate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions, which results in overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Comparison with Similar Compounds
Dimethyl dithiophosphate is structurally similar to other dithiophosphates and dithiophosphinates. Some similar compounds include:
Diethyl dithiophosphate: Used in the production of organophosphate insecticides like Terbufos.
Zinc dithiophosphate: Used as an oil additive.
Dialkyl dithiophosphinates: Used in the flotation processing of base metal sulfides and precious metals.
What sets this compound apart is its specific use in the synthesis of Malathion and its unique chemical properties that make it suitable for various industrial applications .
Properties
IUPAC Name |
bis(methylsulfanyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFTIUSYLKBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSP(=O)(O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2PS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954267 | |
| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32534-66-0, 70577-78-5 | |
| Record name | Phosphorodithioic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, S,S-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)


